molecular formula C10H8BrN3O3 B1343976 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine CAS No. 954216-03-6

5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Cat. No.: B1343976
CAS No.: 954216-03-6
M. Wt: 298.09 g/mol
InChI Key: PGBJOWJPJLEDIJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine is a useful research compound. Its molecular formula is C10H8BrN3O3 and its molecular weight is 298.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of 5-Bromo-N-(furan-2-ylmethyl)-3-nitropyridin-2-amine and related compounds involves various organic chemistry techniques, including hydrogen peroxide oxidation, nucleophilic substitution reactions, and coupling reactions. For example, Agosti et al. (2017) detailed the large-scale synthesis of 5-Bromo-2-nitropyridine via hydrogen peroxide oxidation, emphasizing the optimization of reaction conditions for safety and reproducibility (Agosti et al., 2017). Similarly, Bhunia et al. (2017) discussed the use of N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, highlighting the compound's effectiveness in facilitating coupling reactions (Bhunia et al., 2017).

Reaction Mechanisms and Derivatives

The reaction of 2-(2-bromo-2-nitroethenyl)furan derivatives with compounds like dimedone and cyclohexane-1,3-dione, as reported by Berestovitskaya et al. (2015), showcases the versatility of furan derivatives in synthesizing complex organic molecules (Berestovitskaya et al., 2015). Additionally, Yao et al. (2005) investigated the nucleophilic substitution reaction of amines with 3-Bromo-4-nitropyridine, discovering unexpected products and shedding light on novel nitro-group migration phenomena (Yao et al., 2005).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding inhalation, skin, or eye contact, and using protective clothing and eye protection .

Properties

IUPAC Name

5-bromo-N-(furan-2-ylmethyl)-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O3/c11-7-4-9(14(15)16)10(12-5-7)13-6-8-2-1-3-17-8/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBJOWJPJLEDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=C(C=C(C=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647938
Record name 5-Bromo-N-[(furan-2-yl)methyl]-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954216-03-6
Record name 5-Bromo-N-[(furan-2-yl)methyl]-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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